molecular formula C12H17NO B12440697 1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 105271-55-4

1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B12440697
CAS No.: 105271-55-4
M. Wt: 191.27 g/mol
InChI Key: JKCHJFFFSNOWEI-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is a high-purity chemical compound supplied with a minimum purity of 95% and a molecular weight of 191.3 g/mol . It serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery research . This tetrahydronaphthalene derivative is of significant interest in the development of novel therapeutic agents, particularly in the search for new anti-infectives. Compounds based on the tetrahydronaphthalene structure have been investigated as a novel class of ATP synthase inhibitors effective against Mycobacterium tuberculosis , representing a promising strategy for combating drug-resistant tuberculosis . The structural motif is also explored in other pharmacological areas, as seen in related compounds that act as receptor antagonists . Researchers value this scaffold for its potential to yield molecules with optimized properties, including reduced hERG liability and improved metabolic stability profiles compared to existing drug candidates like bedaquiline . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

105271-55-4

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C12H17NO/c1-13-9-12(14)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,13-14H,4,6,8-9H2,1H3

InChI Key

JKCHJFFFSNOWEI-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Tetralone Derivatives

A widely employed strategy involves the reductive amination of 1-tetralone precursors. In this approach, 1-tetralone is condensed with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds via imine intermediate formation, followed by reduction to yield the methylaminomethyl moiety. For example:
$$
\text{1-Tetralone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol}
$$
Key advantages include moderate yields (60–75%) and compatibility with aqueous conditions. However, competing side reactions, such as over-reduction of the ketone, necessitate careful stoichiometric control.

Mannich Reaction for Concurrent Functionalization

The Mannich reaction enables simultaneous introduction of the hydroxyl and methylaminomethyl groups. Using 1,2,3,4-tetrahydronaphthalene as the substrate, formaldehyde, and methylamine hydrochloride under acidic conditions generates the target compound:
$$
\text{Tetrahydronaphthalene} + \text{HCHO} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{H}^+} \text{Product}
$$
This one-pot method simplifies purification but requires stringent pH control (optimal pH 4–5) to minimize polymerization byproducts. Yields typically range from 50% to 65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing charged intermediates. For instance, coupling reactions using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF at 25°C achieve yields up to 87%. Elevated temperatures (40–50°C) accelerate imine formation but risk decomposition of heat-sensitive intermediates.

Catalytic Enhancements

The addition of diisopropylethylamine (DIPEA) as a base improves nucleophilicity in amidation reactions, while HOBt (1-hydroxybenzotriazole) suppresses racemization. Catalytic hydrogenation using Pd/C under 30 psi H₂ selectively reduces nitro groups without affecting the hydroxyl functionality.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane gradients (1:1 to 3:1) effectively isolates the product from unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) confirms purity >99%.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.06–7.19 (m, aromatic protons), 5.11–5.25 (br s, OH), 3.00–3.31 (m, CH₂NHCH₃).
  • LCMS (APCI+) : m/z 191.27 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 60–75 95–98 Mild conditions, scalability Over-reduction side reactions
Mannich Reaction 50–65 90–95 One-pot synthesis pH sensitivity, byproduct formation
HBTU-Mediated Coupling 80–87 >99 High efficiency, low racemization Cost of reagents, solvent disposal

Industrial-Scale Considerations

For bulk production, continuous-flow reactors minimize thermal gradients and improve reproducibility. Solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) reduce waste generation. Regulatory compliance mandates rigorous testing for residual solvents (e.g., DMF < 890 ppm) per ICH Q3C guidelines.

Emerging Methodologies

Recent advances include enzymatic catalysis using transaminases for stereoselective synthesis of chiral intermediates. Immobilized enzymes on mesoporous silica supports enhance reusability and reduce costs.

Chemical Reactions Analysis

1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets in biological systems. It may act on specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of 1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol lies in its methylaminomethyl group, which distinguishes it from other tetrahydronaphthalenol derivatives. Key comparisons include:

  • 1,2,3,4-Tetrahydronaphthalen-1-ol (): Lacks the methylaminomethyl group. NMR studies show diastereomer formation upon coordination to nickel complexes, highlighting stereochemical sensitivity .
  • 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (): Features a methyl group instead of methylaminomethyl. With a molecular weight of 162.23 g/mol, it is less polar and may exhibit higher volatility .
  • 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol () : A bulky biphenyl substituent increases steric hindrance, likely affecting binding affinity in coordination chemistry or biological targets .

Table 1: Structural Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound -OH, -(CH2)N(CH3) C12H17NO 191.27 Not provided
1,2,3,4-Tetrahydronaphthalen-1-ol -OH C10H12O 148.20 Not provided
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol -OH, -OCH3 C11H14O2 178.23 61982-91-0
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol -OH, -CH3 C11H14O 162.23 14944-28-6

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances polarity compared to methoxy or methyl-substituted analogs. This may improve aqueous solubility but complicate organic-phase extraction.
  • Spectral Data : Diastereomer separation observed in NMR for 1,2,3,4-tetrahydronaphthalen-1-ol () suggests similar stereochemical complexity in the target compound .
  • Thermal Stability : Derivatives like 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol () with simpler substituents may exhibit higher volatility, as indicated by lower molecular weight .

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